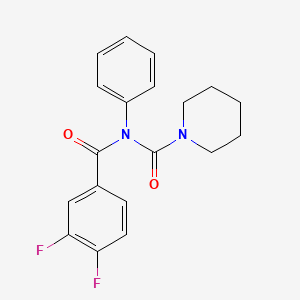
N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It appears to contain a piperidine ring (a common motif in many pharmaceuticals), a phenyl group (a common aromatic ring structure), and a 3,4-difluorobenzoyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable piperidine derivative with 3,4-difluorobenzoyl chloride . The exact conditions and reagents would depend on the specific piperidine derivative used.Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with multiple ring structures and functional groups. The presence of the difluorobenzoyl group would likely have a significant impact on the compound’s properties, as fluorine atoms are highly electronegative and can form strong bonds with carbon .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions it’s exposed to. The piperidine ring could potentially undergo various substitution reactions, and the carbonyl group in the difluorobenzoyl moiety could be involved in various addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the difluorobenzoyl group could potentially make the compound more lipophilic, which could affect its solubility and its ability to cross biological membranes .科学的研究の応用
Antimicrobial Activity
The potential of N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide derivatives as antimicrobial agents has been explored through the synthesis and biological evaluation of related compounds. For instance, a series of 1,4-disubstituted 1,2,3-triazole derivatives bearing various substitutions showed moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains, highlighting the potential use of such compounds in the development of new antimicrobial drugs (Jadhav, Raundal, Patil, & Bobade, 2017).
Crystal Structure and Medicinal Chemistry
The structural characterization of compounds related to N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide has provided insights into their potential medicinal applications. For example, the crystal structure of two diflunisal carboxamides synthesized from diflunisal, an anti-inflammatory drug, were analyzed to understand their stability and interactions at the molecular level, which is crucial for the development of novel pharmaceuticals (Zhong, Hu, Xia, Jiang, & Chen, 2010).
Cancer Research
N-(Ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects on breast cancer cell lines, demonstrating the potential of such compounds in cancer treatment. The incorporation of ferrocenylmethyl groups and fluorobenzoyl units into the structure of these compounds has shown promising results, with specific derivatives exhibiting cytotoxic effects that suggest a potential for further exploration as anticancer agents (Kelly, Prêtre, Devoy, O’Rielly, Devery, Goel, Gallagher, Lough, & Kenny, 2007).
Polymer Science
The exploration of N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide and related compounds extends to the field of polymer science, where derivatives have been used to synthesize novel polymers with specific properties. For example, aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links have been developed, showcasing the versatility of these compounds in the design of materials with potential applications in various industries (Hsiao & Yu, 1996).
将来の方向性
特性
IUPAC Name |
N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-16-10-9-14(13-17(16)21)18(24)23(15-7-3-1-4-8-15)19(25)22-11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOZOIVWZFEPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

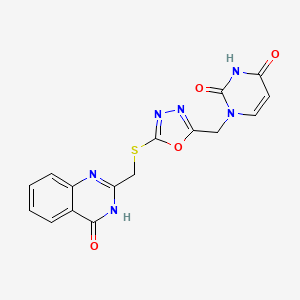
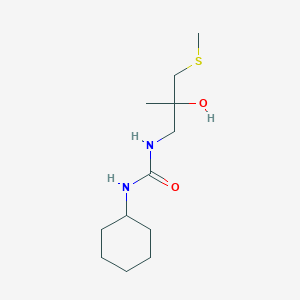
![N-(4-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2918539.png)
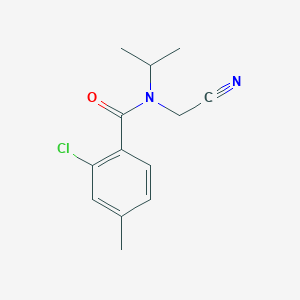
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2918541.png)
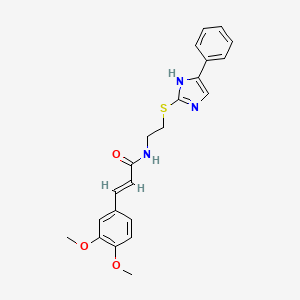
![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2918543.png)
![2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B2918546.png)
![4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2918547.png)
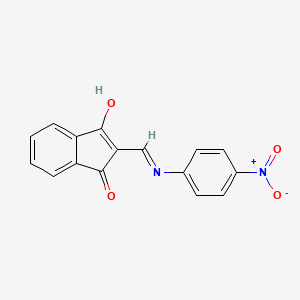
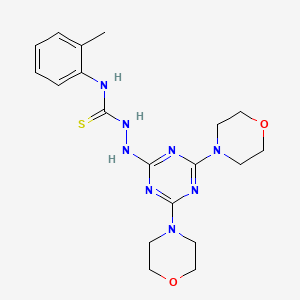
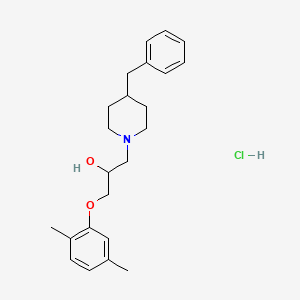
![cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2918555.png)
![2-methoxy-5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918556.png)